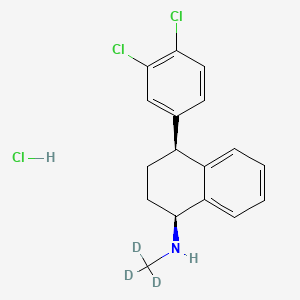

Sertraline-d3 Hydrochloride

CAS No.:

Cat. No.: VC13327472

Molecular Formula: C17H18Cl3N

Molecular Weight: 345.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18Cl3N |

|---|---|

| Molecular Weight | 345.7 g/mol |

| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1/i1D3; |

| Standard InChI Key | BLFQGGGGFNSJKA-FEGLBNOFSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

| SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

| Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Sertraline-d3 Hydrochloride retains the cis-(1S,4S) stereochemical configuration of the parent compound, critical for its selective serotonin reuptake inhibition . The deuterium atoms are incorporated at the N-methyl group, yielding a molecular structure of (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 345.71 g/mol | |

| CAS Number | 1217741-83-7 | |

| Purity | >95% (HPLC) |

Synthetic Pathways

Deuteration is achieved via hydrogen-deuterium exchange reactions under catalytic conditions, typically using palladium or platinum catalysts in deuterated solvents like DO or CDOD . The process ensures >98% isotopic enrichment, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Analytical Applications in Pharmacokinetic Studies

Role as an Internal Standard

Sertraline-d3 Hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying sertraline and its primary metabolite, N-desmethylsertraline, in plasma and tissues . Its deuterated structure eliminates matrix effects and ion suppression, enabling linear calibration across 0.5–150 ng/mL with .

Table 1: Recovery Rates of Sertraline-d3 in Tissue Matrices

| Tissue | Recovery (%) | RSD (%) |

|---|---|---|

| Muscle | 101.5 | 4.7 |

| Liver | 84.1 | 6.2 |

| Kidney | 80.6 | 6.9 |

| Brain | 83.3 | 5.0 |

Metabolic Tracing

The compound’s isotopic signature allows precise tracking of sertraline’s metabolic fate. Studies using - and -labeled analogs have elucidated cytochrome P450 (CYP)-mediated pathways, revealing that CYP2B6, CYP2C19, and CYP3A4 contribute to N-demethylation and hydroxylation .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Distribution

Sertraline-d3 exhibits pharmacokinetic parameters indistinguishable from non-deuterated sertraline:

Enzyme Inhibition Profiling

Sertraline-d3 retains the parent drug’s CYP inhibition profile:

-

CYP2C19: Substrate-dependent inhibition (73.3% reduction in S-mephenytoin 4’-hydroxylation)

-

CYP3A4: Weak inhibition (AUC increase by 25% with co-administered ketoconazole)

Therapeutic and Research Applications

Adjunct Therapy in Tuberculosis

Recent studies demonstrate sertraline’s potentiation of isoniazid and rifampicin against Mycobacterium tuberculosis. Sertraline-d3-enabled assays revealed a 10–50-fold reduction in bacterial load in macrophages when combined with subtherapeutic antibiotic doses .

Neuropharmacological Effects

Long-term sertraline administration in non-human primates showed region-specific neuroplasticity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume